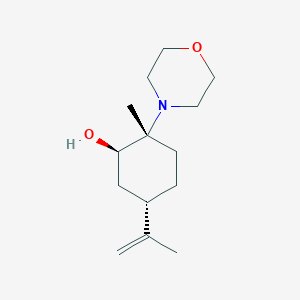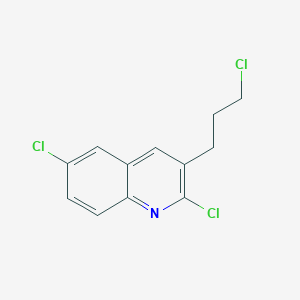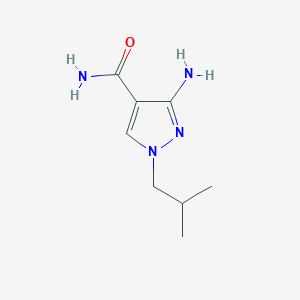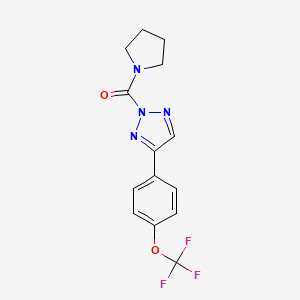
(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with a morpholine group, a methyl group, and a prop-1-en-2-yl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring can be constructed through cyclization reactions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Addition of the Methyl and Prop-1-en-2-yl Groups: These groups can be added through alkylation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The morpholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)cyclohexan-1-ol: Lacks the prop-1-en-2-yl group.
(1R,2R,5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol: Lacks the morpholine group.
(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexane: Lacks the hydroxyl group.
Uniqueness
The presence of the morpholine group, methyl group, and prop-1-en-2-yl group on the cyclohexane ring makes (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol unique
Properties
CAS No. |
945681-45-8 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
(1R,2R,5S)-2-methyl-2-morpholin-4-yl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO2/c1-11(2)12-4-5-14(3,13(16)10-12)15-6-8-17-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m0/s1 |
InChI Key |
AYRKWHNLIKGDRV-BFHYXJOUSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)O)(C)N2CCOCC2 |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)

![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)

![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)

![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)

